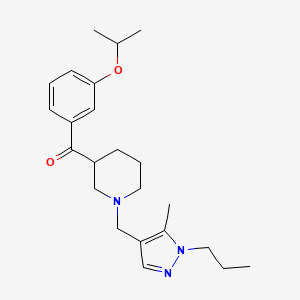

(3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone

概要

説明

ML157は、その独特の化学的特性と様々な分野における潜在的な用途から、科学界で大きな注目を集めている合成化合物です。その安定性と反応性により、化学、生物学、医学、および産業における研究対象として価値が高いです。

合成方法

合成経路と反応条件: ML157の合成は、一般的に一連の明確な化学反応を伴います。一般的な方法には、遷移金属触媒を用いて目的の化合物を形成する方法があります。反応条件は、ML157の収率と純度を最適化するために、特定の温度、圧力、および溶媒の使用を伴うことがよくあります。

工業生産方法: 工業的な設定では、ML157の生産は、大型反応器と連続フロープロセスを使用してスケールアップされます。これは、化合物の安定した高品質な出力を保証します。工業的方法には、ML157を不純物から分離するための分取液体クロマトグラフィーなどの高度な精製技術も組み込まれています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ML157 typically involves a series of well-defined chemical reactions. One common method includes the use of transition metal catalysis to facilitate the formation of the desired compound. The reaction conditions often involve specific temperatures, pressures, and the use of solvents to optimize the yield and purity of ML157.

Industrial Production Methods: In an industrial setting, the production of ML157 is scaled up using large-scale reactors and continuous flow processes. This ensures a consistent and high-quality output of the compound. The industrial methods also incorporate advanced purification techniques such as preparative liquid chromatography to isolate ML157 from any impurities .

化学反応の分析

反応の種類: ML157は、酸化、還元、および置換反応を含む様々なタイプの化学反応を起こします。これらの反応は、化合物の構造を変更し、特定の用途に合わせた特性を強化するために重要です。

一般的な試薬と条件: ML157を含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件は、ML157を主要な生成物に変換することを目的として、慎重に制御されています。

形成される主な生成物: ML157の反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化反応は、ML157の酸化誘導体を生成することがあります一方、還元反応は、化合物の還元型を生成することがあります .

科学的研究の応用

Example Reaction Scheme

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine + 1,3-Dicarbonyl | Pyrazole |

| 2 | Alkylation | Piperidine + Alkyl Halide | Piperidine Derivative |

| 3 | Coupling | Isopropoxyphenyl + Piperidinyl-Pyrazolyl | Target Compound |

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets:

- Positive Allosteric Modulation : Research indicates that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating neurological disorders such as Alzheimer's disease and schizophrenia .

- Antimicrobial Activity : A study on substituted pyrazoles revealed significant antibacterial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Case Study 1: Allosteric Modulators

In a study focused on the modulation of muscarinic receptors, compounds structurally related to (3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone were shown to enhance receptor activity without directly activating them. This mechanism is crucial for minimizing side effects associated with direct agonists .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial potential of pyrazole derivatives, where compounds similar to the target molecule demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for further development into therapeutic agents for infectious diseases .

作用機序

ML157の作用機序は、特定の分子標的と経路との相互作用を伴います。ML157は、これらの標的に結合してその活性を調節することによって、その効果を発揮します。これは、特定の酵素の阻害や特定のシグナル伝達経路の活性化など、様々な生物学的反応につながる可能性があります。ML157の作用機序の詳細な理解は、治療上の設定におけるその応用にとって重要です .

類似化合物との比較

ML157は、そのユニークな特性を強調するために、他の類似の化合物と比較されることがよくあります。類似の化合物には、ML158とML159などがあり、構造的には類似していますが、反応性と用途が異なります。ML157は、より高い安定性と科学研究および産業における幅広い用途により、際立っています .

生物活性

(3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone, a compound with the molecular formula C23H33N3O2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperidine ring and a pyrazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.

- Antifungal Activity : Similar to its antibacterial properties, the compound may also show efficacy against fungal strains.

- CNS Activity : Given the presence of the piperidine and pyrazole structures, there is potential for neuroactive effects.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that derivatives with similar structures displayed significant antibacterial activity. For instance, compounds containing piperidine rings showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the range of 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A (Piperidine derivative) | Staphylococcus aureus | 0.0039 |

| Compound B (Piperidine derivative) | Escherichia coli | 0.025 |

| Compound C (Related structure) | Candida albicans | 0.1 |

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of piperidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications in the chemical structure significantly influenced their bioactivity, suggesting that the introduction of specific substituents could enhance efficacy against resistant bacterial strains .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological effects of similar compounds revealed that they could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms involved G protein-coupled receptor interactions, which are crucial in mediating CNS activity .

The biological activity of this compound is likely mediated through multiple pathways:

- G Protein-Coupled Receptor Modulation : The compound may interact with various GPCRs, influencing downstream signaling pathways critical for cellular responses.

- Ion Channel Regulation : Its structural components may affect ion channel activities, altering cellular excitability and neurotransmission .

- Enzymatic Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in microbial resistance mechanisms.

特性

IUPAC Name |

[1-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O2/c1-5-11-26-18(4)21(14-24-26)16-25-12-7-9-20(15-25)23(27)19-8-6-10-22(13-19)28-17(2)3/h6,8,10,13-14,17,20H,5,7,9,11-12,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPMEQLXDHGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。